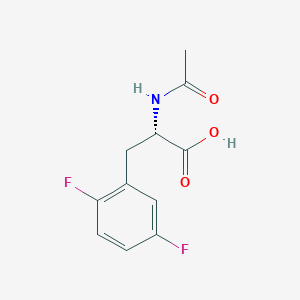

(S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid

Vue d'ensemble

Description

-(S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid (DFPAA) is an important organic compound primarily used in the synthesis of pharmaceuticals and other chemicals. It is a chiral, asymmetric, and optically active molecule with two enantiomers, (S) and (R). DFPAA is also known as (S)-2,5-difluorophenylglycine, or S-DFPG. DFPAA has been extensively studied and is widely used in the synthesis of pharmaceuticals and other chemicals due to its unique properties and potential applications.

Applications De Recherche Scientifique

Reactive Extraction of Carboxylic Acids

(S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid, as a carboxylic acid, could potentially be involved in extraction processes. Reactive extraction of carboxylic acids using organic solvents and supercritical fluids is an efficient method for separation from aqueous solutions. Supercritical CO2, in particular, is recommended for its environmentally friendly characteristics, including being non-toxic, non-flammable, non-polluting, and recoverable. This process is seen as superior in yield, simplicity, and competitiveness compared to other separation methods (Djas & Henczka, 2018).

Role in Synaptic Transmission

The compound may share structural similarities with certain ionotropic glutamate receptors (GluRs), such as 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid receptors (AMPARs) and N-methyl-D-aspartate receptors (NMDARs). These receptors are critical in mediating excitatory neurotransmission in the mammalian central nervous system. Understanding the trafficking of these receptors, especially NMDARs, from the endoplasmic reticulum to synapses is vital. Abnormalities in NMDAR functioning are linked to several psychiatric and neurological diseases (Horak et al., 2014).

Environmental Biodegradability and Remediation

The structural components of this compound may relate to polyfluoroalkyl chemicals, which have broad industrial and commercial uses. Studies on the environmental biodegradability of these chemicals are crucial, especially considering their persistence and the toxic profiles of their degradation products, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Understanding the microbial degradation pathways and the relationships between precursors and degradation products is essential for evaluating environmental fate and effects and for guiding future biodegradation studies (Liu & Mejia Avendaño, 2013).

Application in Microbial Production and Fermentation

Volatile fatty acids (VFAs), produced microbially, serve as building blocks for synthesizing various commercially important chemicals. Microbially produced VFAs like acetic acid, propionic acid, and butyric acid can replace petroleum-based VFAs due to their renewability and sustainability. Research and development in microbial routes for VFA production, including the use of metabolic and systematic biology and bioinformatics, are necessary to discover biosynthesis routes and understand pathways for acids like isobutyric acid and isovaleric acids, whose pathways are not well understood (Bhatia & Yang, 2017).

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRDSRFBLPWNBZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

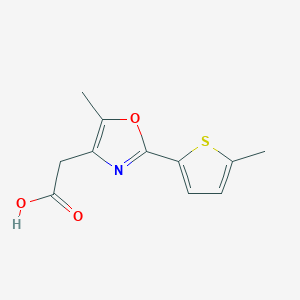

![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)

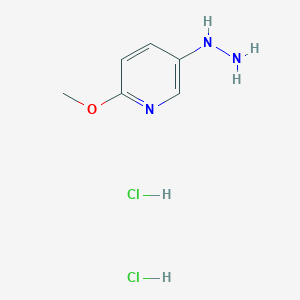

![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)

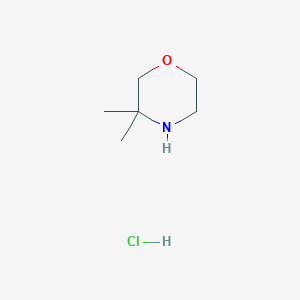

![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)

![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)

![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)